3-(1-((2-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione
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Overview
Description
3-(1-((2-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione is a complex organic compound that features a pyrrolidine ring, an imidazolidine-2,4-dione moiety, and a methoxyphenylsulfonyl group
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing a pyrrolidine ring, have been reported to interact with various biological targets . The exact target of this specific compound would require further investigation.
Mode of Action
It’s known that the pyrrolidine ring, a common feature in this compound, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This could potentially lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .
Biochemical Pathways
Compounds with similar structures have been reported to influence various biological pathways
Pharmacokinetics
It’s known that the introduction of heteroatomic fragments in these molecules can modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
Compounds with similar structures have been reported to exhibit various biological properties . The exact effects of this specific compound would require further investigation.
Action Environment
It’s known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that the compound’s action could potentially be influenced by its environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-((2-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrrolidine ring, followed by the introduction of the methoxyphenylsulfonyl group. The final step involves the formation of the imidazolidine-2,4-dione moiety. Specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and automated synthesis, can enhance yield and purity. Additionally, industrial methods may incorporate green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(1-((2-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing biological activity
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
3-(1-((2-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies to understand its interaction with biological targets.
Medicine: It has potential therapeutic applications due to its unique structural features.
Industry: It is used in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and have diverse biological activities.
Imidazolidine-2,4-dione derivatives: These compounds share the imidazolidine-2,4-dione moiety and are used in various medicinal applications
Uniqueness
3-(1-((2-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione is unique due to the combination of its structural features, which confer specific biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and development in multiple fields .
Properties
IUPAC Name |
3-[1-(2-methoxyphenyl)sulfonylpyrrolidin-3-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O5S/c1-22-11-4-2-3-5-12(11)23(20,21)16-7-6-10(9-16)17-13(18)8-15-14(17)19/h2-5,10H,6-9H2,1H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHDTQSJTGVRPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)N2CCC(C2)N3C(=O)CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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